(4-Methylphenyl)acetaldehyde

Overview

Description

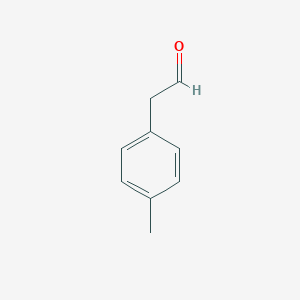

(4-Methylphenyl)acetaldehyde (CAS 104-09-6), also known as p-Tolylacetaldehyde or Lilac Acetaldehyde, is an aromatic aldehyde with the molecular formula C₉H₁₀O and a molecular weight of 134.18 g/mol. Structurally, it consists of a phenyl group substituted with a methyl group at the para position and an acetaldehyde moiety at the benzylic position. Its SMILES notation is c1(ccc(C)cc1)CC=O, reflecting the methyl-substituted aromatic ring and the aldehyde functional group .

This compound is classified under phenylacetaldehydes and is described as having a sweet, fresh, and "cortex-like" aroma, making it valuable in flavor and fragrance industries. It is listed under FEMA GRAS number 3071, indicating its use as a food additive .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methylphenyl)acetaldehyde can be synthesized through several methods:

From para-Methylbenzaldehyde via Darzen’s Reaction: This involves the reaction of para-methylbenzaldehyde with chloroacetate ester to form the glycidic ester, which is then hydrolyzed to yield this compound.

From para-Methylbenzyl Chloride and Hexamethylene Tetramine: This method involves the reaction of para-methylbenzyl chloride with hexamethylene tetramine, followed by hydrolysis.

Oxidation of 4-Methylstyrene: This method involves the oxidation of 4-methylstyrene to produce this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as mentioned above, with optimization for large-scale production. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Methylphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (4-Methylphenyl)acetic acid.

Reduction: It can be reduced to form (4-Methylphenyl)ethanol.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: (4-Methylphenyl)acetic acid.

Reduction: (4-Methylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Applications in Scientific Research

2.1 Organic Synthesis:

(4-Methylphenyl)acetaldehyde serves as a crucial intermediate in synthesizing various organic compounds, particularly α, β-unsaturated aldehydes, ketones, acids, and esters. Its reactivity makes it valuable for constructing complex molecular architectures in organic chemistry.

2.2 Pharmaceutical Applications:

Research indicates that this compound exhibits potential biological activities:

- Anti-inflammatory Properties: It may play a role in developing treatments for inflammatory conditions.

- Antimicrobial Activity: This compound shows promise as a therapeutic agent against bacterial infections.

- Antioxidant Effects: Its ability to combat oxidative stress suggests potential applications in health-related fields.

2.3 Agricultural Uses:

In agriculture, this compound can be utilized as a precursor for synthesizing new herbicides, pesticides, and insecticides. Its application in developing agrochemicals aligns with the growing demand for effective crop protection solutions.

Analytical Methods

To detect and quantify this compound in various samples, several analytical techniques are employed:

- Gas Chromatography (GC)

- Liquid Chromatography (LC)

- High-Performance Liquid Chromatography (HPLC)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

- Nuclear Magnetic Resonance (NMR) Spectroscopy .

Toxicity and Safety

While limited toxicity studies have been conducted on this compound, it is known to cause skin irritation and allergic reactions upon contact. Inhalation or ingestion may lead to respiratory and gastrointestinal irritation. Therefore, proper handling protocols are essential when working with this compound in laboratory settings.

Current Research Trends

Recent studies have intensified focus on optimizing the synthesis of this compound to improve yield and reduce by-products. There is also ongoing research into its potential toxicity and safety profiles to ensure safe application in various fields. Future directions include exploring new applications in electronics, material science, and polymer chemistry.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can lead to various biological effects. It can also undergo oxidation and reduction reactions, influencing its activity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

(4-Methylphenyl)acetaldehyde belongs to a broader class of substituted phenylacetaldehydes. Key structural analogs include:

Key Observations:

- Boiling Points : Chlorine substituents (e.g., in 4-Chlorophenylacetaldehyde) increase molecular weight and boiling points relative to methyl-substituted analogs. For example, 2-(4-Chlorophenyl)acetaldehyde has a boiling point of ~215°C, whereas this compound’s boiling point is estimated to be lower (~200°C) based on structural trends .

- Applications: Methyl and methoxy substituents (e.g., in Lilac Acetaldehyde and 4-Methylphenoxyacetaldehyde) are associated with flavor/fragrance uses, while hydroxylated variants may play roles in metabolic pathways .

Reactivity and Stability

- Comparison with Acetaldehyde : Unlike simple aldehydes (e.g., acetaldehyde, CH₃CHO), this compound’s aromatic ring confers greater stability against oxidation and polymerization. Acetaldehyde is highly reactive, forming protein adducts and participating in Maillard reactions, whereas the aromatic substitution in this compound may reduce such reactivity due to steric and electronic effects .

- Decomposition: Under thermal stress, acetaldehyde decomposes to paraldehyde and acetic acid.

Analytical Differentiation

- Gas Chromatography (GC) : Substituted phenylacetaldehydes exhibit distinct retention times based on substituent position and polarity. For example, 2-(4-Chlorophenyl)acetaldehyde elutes later than 2-(2-Chlorophenyl)acetaldehyde due to higher boiling points and dipole interactions . Similarly, this compound’s retention time would differ from hydroxyl or methoxy analogs.

Toxicological and Environmental Profiles

- Its aromatic structure may reduce volatility and inhalation risks compared to acetaldehyde .

- Environmental Presence : Simple aldehydes like formaldehyde and acetaldehyde are common atmospheric pollutants, but substituted phenylacetaldehydes are rarely detected in environmental studies, likely due to lower industrial emissions .

Biological Activity

(4-Methylphenyl)acetaldehyde, also known as 4-methylbenzaldehyde, is an organic compound with the molecular formula C9H10O. This compound has garnered attention due to its potential biological activities and interactions within biological systems. This article explores its biological activity, including its toxicity, pharmacological effects, and potential therapeutic applications.

This compound is characterized by a phenyl ring with a methyl group and an aldehyde functional group. The structure can be represented as follows:

Biological Activity

1. Toxicity and Interaction with Biological Systems

Research indicates that this compound exhibits significant toxicity due to its electrophilic nature, which allows it to form adducts with nucleophiles such as amino acids and thiol groups in proteins. This reactivity can lead to modifications that may alter protein function or promote cell death under certain conditions .

- Electrophilic Behavior : The compound's ability to react with thiol groups suggests it may play a role in cellular signaling pathways or stress responses.

- Potential Toxic Effects : Studies have shown that exposure to high concentrations of this compound can lead to oxidative stress, resulting in cellular damage and apoptosis .

2. Pharmacological Properties

The pharmacological properties of this compound are not extensively studied; however, it is related to acetaldehyde, a well-known metabolite of ethanol with various physiological effects.

- Sedative Effects : Acetaldehyde has been shown to induce sedative effects at high doses while lower doses can produce stimulatory effects .

- Behavioral Effects : Similar behavioral effects may be hypothesized for this compound due to structural similarities, particularly in the context of alcohol metabolism where acetaldehyde plays a crucial role in mediating the effects of ethanol .

Case Study 1: Interaction with Proteins

A study investigating the interaction of this compound with proteins highlighted its potential to modify protein structures through covalent bonding. This study found that the compound could lead to significant changes in protein function, contributing to various pathological conditions when present at elevated levels.

Case Study 2: Toxicological Assessment

A toxicological assessment revealed that exposure to this compound resulted in increased levels of reactive oxygen species (ROS) in cellular models. This accumulation was linked to mitochondrial dysfunction and subsequent cell death, underscoring the importance of understanding its safety profile in consumer products and pharmaceuticals .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Methyl group on phenyl ring | Electrophilic toxicity; potential sedative effects |

| Acetaldehyde | Simple aldehyde | Sedative effects; implicated in alcohol metabolism |

| Phenylacetaldehyde | Aromatic aldehyde | Mild sedative properties; potential neurotoxicity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methylphenyl)acetaldehyde, and how can byproduct formation be minimized?

- Methodological Answer : The compound can be synthesized via catalytic oxidation of 4-methylphenethyl alcohol using transition-metal catalysts (e.g., palladium or ruthenium-based systems). Byproduct formation (e.g., dimerization or trimerization of the aldehyde group) can be mitigated by controlling reaction temperature (<50°C) and using inert atmospheres . Purification via fractional distillation or column chromatography is recommended to isolate the product.

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- GC-MS : To confirm molecular weight (134.18 g/mol) and fragmentation patterns (e.g., base peak at m/z 134 corresponding to the molecular ion) .

- NMR : H NMR will show characteristic peaks for the aldehyde proton (~9.8 ppm, singlet) and aromatic protons (6.7–7.2 ppm, doublets for para-substitution) .

- FTIR : Strong absorption bands at ~2820 cm (C-H stretch of aldehyde) and ~1720 cm (C=O stretch) .

Q. What storage conditions are critical to maintain the stability of this compound?

- Methodological Answer : Store under nitrogen at 2–8°C to prevent oxidation and polymerization. Use amber vials to avoid photodegradation. Stability tests via periodic GC analysis are advised to monitor degradation products .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-donating methyl group on the aromatic ring increases electron density at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., Grignard reagents). Computational studies (DFT) can model charge distribution, while kinetic experiments under varying pH/polarity conditions quantify reaction rates .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay systems (e.g., in vitro vs. in vivo). Standardize protocols using:

- Ames Test : To assess mutagenicity with Salmonella strains TA98/TA100.

- Cellular Assays : Measure DNA adduct formation via LC-MS/MS in human hepatocyte models, referencing acetaldehyde’s carcinogenic metabolites .

- Control for Autoxidation : Use antioxidants (e.g., BHT) in media to isolate compound-specific effects .

Q. How can researchers quantify trace levels of this compound in environmental samples?

- Methodological Answer : Employ solid-phase microextraction (SPME) coupled with GC-MS for detection limits <1 ppb. Validate with spike-recovery experiments in matrices like water or soil. Cross-reference with stormwater runoff studies using LC-HRMS for structural confirmation .

Q. Methodological Notes

- Contradiction Management : For conflicting synthesis yields, use Design of Experiments (DoE) to optimize parameters like catalyst loading and solvent polarity .

- Advanced Applications : Explore its role as a precursor in heterocyclic chemistry (e.g., indole synthesis) by reacting with amines under acidic conditions .

Properties

IUPAC Name |

2-(4-methylphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-8-2-4-9(5-3-8)6-7-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXAYNMKFFQEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051524 | |

| Record name | 4-Methylbenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless oily liquid; powerful, refreshing, green-fruity, forest like, sweet floral odour | |

| Record name | (4-Methylphenyl)acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Tolylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/956/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

221.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | (4-Methylphenyl)acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1162 mg/L @ 20 °C (exp), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | (4-Methylphenyl)acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Tolylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/956/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.010-1.016 | |

| Record name | p-Tolylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/956/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-09-6 | |

| Record name | p-Tolylacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lilac acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetaldehyde, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LILAC ACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L6760H4LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (4-Methylphenyl)acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 °C | |

| Record name | (4-Methylphenyl)acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.